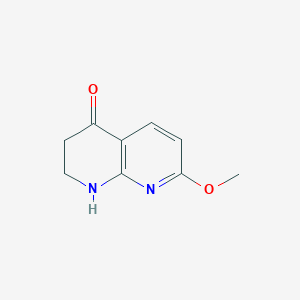

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

描述

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group and a dihydro-naphthyridinone core structure suggests potential interactions with various biological targets.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxy-substituted aniline with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydro-naphthyridinone core.

Reduction: Reduction reactions could target the carbonyl group in the naphthyridinone ring.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

科学研究应用

Antitumor Activity

One of the most significant applications of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is its potential as an antitumor agent . Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For instance, compounds related to naphthyridines have shown efficacy against various cancer cell lines, including melanoma and other neoplasms . The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antiviral Properties

Recent studies have highlighted the antiviral potential of naphthyridine derivatives, including this compound. Research has demonstrated that certain derivatives can exhibit nanomolar potencies against HIV vectors , indicating their potential as therapeutic agents in antiviral drug development . The mechanism of action may involve interference with viral replication processes.

Antihistaminic Activity

The compound has also been explored for its antihistaminic properties . In silico studies and synthesis of related derivatives have shown promising results in bronchorelaxation and antihistaminic activity when tested on biological models such as guinea pigs . This suggests that modifications to the naphthyridine structure could lead to effective treatments for allergic reactions and respiratory conditions.

Cardiovascular Applications

Another area of interest is the cardiovascular application of naphthyridine derivatives. Some studies suggest that these compounds may act as antihypertensives or cardiovascular agents by antagonizing angiotensin II receptors . This application is particularly relevant given the global prevalence of hypertension and cardiovascular diseases.

Synthesis and Structural Studies

The synthesis of this compound is often performed through various chemical pathways that yield high purity products suitable for research and pharmaceutical development . Structural studies using techniques like X-ray crystallography have provided insights into the molecular interactions and stability of these compounds, which are crucial for understanding their biological activities .

作用机制

The mechanism of action of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The methoxy group and the naphthyridinone core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

7-Hydroxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The hydroxy group may confer different solubility and reactivity properties compared to the methoxy group.

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The methyl group may influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the methoxy group in 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one may enhance its ability to interact with specific biological targets, potentially leading to unique pharmacological properties. This could make it a valuable compound for further research and development in various scientific fields.

生物活性

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, with the CAS number 82070-49-3, is a compound belonging to the naphthyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 178.19 g/mol. The compound exhibits a density of 1.2±0.1 g/cm³ and a boiling point of around 360.5°C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 360.5°C |

| Flash Point | 171.8°C |

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, studies have highlighted the following activities associated with this compound:

Anticancer Activity

A significant body of research has focused on the anticancer properties of naphthyridine derivatives. For instance:

- A study synthesized several hybrid compounds based on the naphthyridinone structure and evaluated their cytotoxicity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer). The most active compound demonstrated strong inhibition of cell proliferation and induced apoptosis through mechanisms involving DNA damage .

The mechanisms underlying the anticancer activity of this compound appear to involve:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.

Case Studies

Several studies have documented the biological effects of naphthyridine derivatives:

- Synthesis and Evaluation : A library of naphthyridinones was synthesized to evaluate their anticancer activity. Compounds were tested for cytotoxicity against various cancer cell lines, revealing significant activity against HL-60 and MCF-7 cells .

- Mechanistic Insights : Research indicated that certain naphthyridine derivatives could induce apoptosis through oxidative stress mechanisms and mitochondrial dysfunction in cancer cells .

- Comparative Analysis : Comparative studies against traditional chemotherapeutics revealed that some naphthyridine derivatives exhibited enhanced selectivity and potency against specific cancer types .

属性

IUPAC Name |

7-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-3H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMJRFNURGOUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512881 | |

| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82070-49-3 | |

| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。